(3-Ethoxy-5-isopropylphenyl)boronic acid
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Overview
Description
(3-Ethoxy-5-isopropylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both ethoxy and isopropyl groups on the phenyl ring enhances its reactivity and makes it a valuable reagent in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Ethoxy-5-isopropylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxy-5-isopropylphenyl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst . This compound can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and alcohols (from reduction) .
Scientific Research Applications
(3-Ethoxy-5-isopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Ethoxy-5-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
In biological applications, boronic acids can form reversible covalent bonds with diols, which is the basis for their use as enzyme inhibitors and sensors .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the ethoxy and isopropyl groups, making it less reactive in certain applications.
(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic Acid: Similar structure but with a bromine atom, which can influence its reactivity and applications.
3-Formylphenylboronic Acid: Contains a formyl group, which alters its chemical properties and reactivity.
Uniqueness: (3-Ethoxy-5-isopropylphenyl)boronic acid is unique due to the presence of both ethoxy and isopropyl groups, which enhance its reactivity and make it a versatile reagent in various synthetic and research applications .
Properties
Molecular Formula |
C11H17BO3 |
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Molecular Weight |
208.06 g/mol |
IUPAC Name |
(3-ethoxy-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-4-15-11-6-9(8(2)3)5-10(7-11)12(13)14/h5-8,13-14H,4H2,1-3H3 |
InChI Key |
PBEWTFVETHWELZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC)C(C)C)(O)O |
Origin of Product |
United States |
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